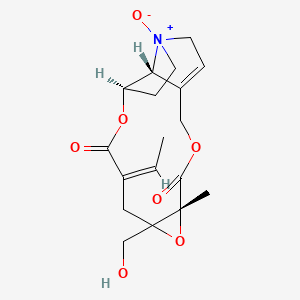
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a but-2-en-1-yl chain with a bromooxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (E)-4-bromo-2-buten-1-ol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium can undergo various types of chemical reactions, including:
Oxidation: The bromooxy group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromooxy group or modify the but-2-en-1-yl chain.
Substitution: The bromooxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions can lead to a variety of new phosphonium salts with different functional groups.
科学的研究の応用
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the triphenylphosphonium group into target molecules.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition or protein modification.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium involves its interaction with molecular targets such as enzymes or proteins. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can exert its effects. The bromooxy group may participate in covalent modification of target molecules, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
(E)-(4-Hydroxybut-2-en-1-yl)triphenylphosphonium: Similar structure but with a hydroxy group instead of a bromooxy group.
(E)-(4-Methoxybut-2-en-1-yl)triphenylphosphonium: Contains a methoxy group instead of a bromooxy group.
(E)-(4-Aminobut-2-en-1-yl)triphenylphosphonium: Features an amino group in place of the bromooxy group.
Uniqueness
(E)-(4-(Bromooxy)but-2-en-1-yl)triphenylphosphonium is unique due to the presence of the bromooxy group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological applications that are not possible with its analogs.
特性
分子式 |
C22H21BrOP+ |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
[(E)-4-bromooxybut-2-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C22H21BrOP/c23-24-18-10-11-19-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-17H,18-19H2/q+1/b11-10+ |
InChIキー |
BPUBSTMDGVPEMG-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)[P+](C/C=C/COBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)[P+](CC=CCOBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


dimethylsilane](/img/structure/B13448710.png)

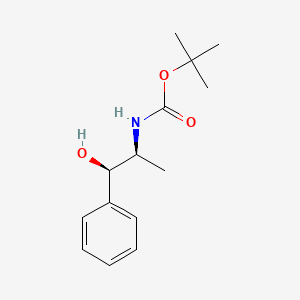

![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)
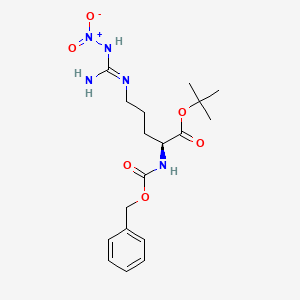
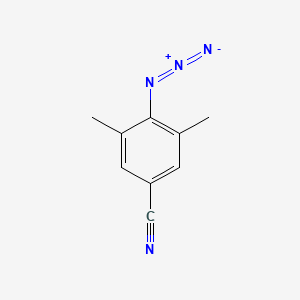

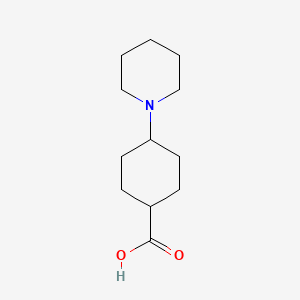

![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)

![1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone](/img/structure/B13448781.png)
